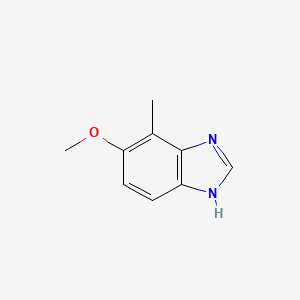

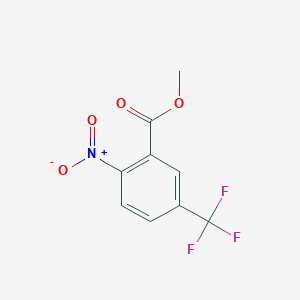

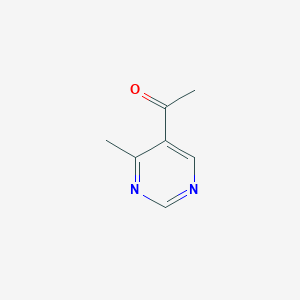

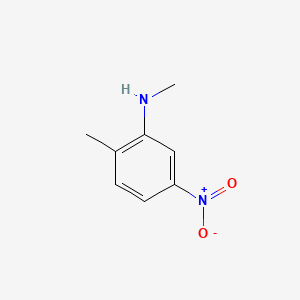

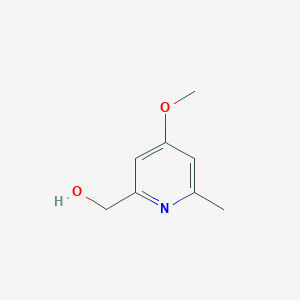

Methyl-(2-methyl-5-nitro-phenyl)-amine

描述

The compound "Methyl-(2-methyl-5-nitro-phenyl)-amine" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various nitro-substituted phenylamine derivatives and their synthesis, which can provide insights into the general class of compounds to which "Methyl-(2-methyl-5-nitro-phenyl)-amine" belongs. These compounds are of interest due to their potential biological activities and their structural relationships to known active compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted phenyl or furyl compounds. For instance, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involves the conversion of dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation with nitro compounds, and reduction . Similarly, the synthesis of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile involves the introduction of various substituents onto a benzene ring, demonstrating the complexity and specificity of synthesizing substituted benzene compounds . These methods could potentially be adapted for the synthesis of "Methyl-(2-methyl-5-nitro-phenyl)-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, reveals that substituents on the benzene ring can influence the overall geometry of the molecule. For example, the presence of large substituents like the nitro group can cause twisting of the benzene rings relative to each other . This information is relevant to understanding the molecular structure of "Methyl-(2-methyl-5-nitro-phenyl)-amine," as the position and size of substituents can affect the molecule's conformation and, consequently, its chemical properties and biological activity.

Chemical Reactions Analysis

The papers describe various chemical reactions involving nitro-substituted compounds. For example, the addition of amines to methyl 5-nitro-2-furylpropiolate yields 5-nitro-2-furyl-β-aminoacrylates, and different amines can lead to different products . Additionally, the synthesis of 3-nitro-2-phenylpropan-1-amine and related analogs involves nitrous acid addition and reduction reactions . These reactions highlight the reactivity of nitro groups and their utility in constructing complex molecules, which is pertinent to the analysis of "Methyl-(2-methyl-5-nitro-phenyl)-amine."

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of "Methyl-(2-methyl-5-nitro-phenyl)-amine," they do offer insights into the properties of structurally similar compounds. For example, the presence of nitro, amino, and methyl groups can influence the polarity, solubility, and reactivity of the molecules . The crystal structure analysis of related compounds can also shed light on the potential intermolecular interactions, such as hydrogen bonding, that "Methyl-(2-methyl-5-nitro-phenyl)-amine" might exhibit .

安全和危害

The safety data sheet for a similar compound, “1-(2-METHYL-5-NITRO-PHENYL)-ETHANONE”, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

作用机制

Target of Action

N,2-dimethyl-5-nitroaniline, also known as Methyl-(2-methyl-5-nitro-phenyl)-amine, is a type of nitro compound . Nitro compounds are a significant class of nitrogen derivatives, and their primary targets are often biological macromolecules such as proteins and DNA .

Mode of Action

The nitro group in N,2-dimethyl-5-nitroaniline can interact with its targets through a variety of mechanisms. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character allows the nitro group to form strong interactions with its targets, leading to changes in their structure and function .

Biochemical Pathways

Nitro compounds in general can interfere with several biochemical pathways, often leading to the inhibition of essential enzymes or disruption of dna structure .

Pharmacokinetics

Nitro compounds are known to have lower volatility than ketones of about the same molecular weight, which could influence their absorption and distribution . Their water solubility is also relatively low, which could affect their bioavailability .

Result of Action

The molecular and cellular effects of N,2-dimethyl-5-nitroaniline’s action are likely to be diverse, given the wide range of potential targets for nitro compounds. These effects could include changes in protein function, disruption of DNA structure, and potential cytotoxic effects .

Action Environment

The action of N,2-dimethyl-5-nitroaniline can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and stability . Moreover, the pH and temperature of the environment can also influence its efficacy .

属性

IUPAC Name |

N,2-dimethyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-3-4-7(10(11)12)5-8(6)9-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHFAGGWTZURFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-5-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

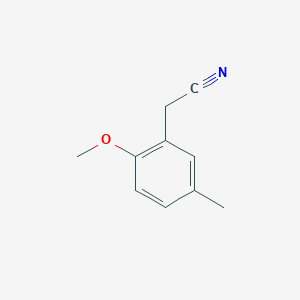

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3022799.png)